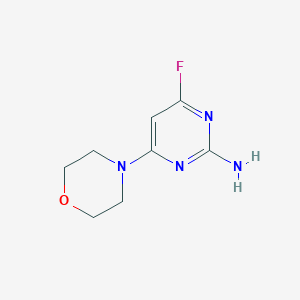

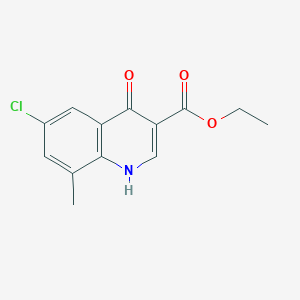

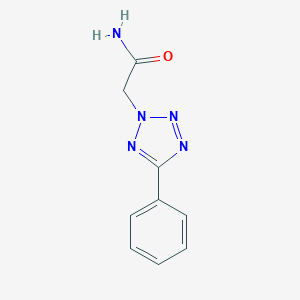

![molecular formula C12H10N4S B398351 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 73718-25-9](/img/structure/B398351.png)

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C12H10N4S . It’s a member of the class of compounds known as triazinoindoles .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H10N4S . Further details about its structure can be obtained from advanced spectroscopic techniques such as NMR .Chemical Reactions Analysis

In one reported reaction, 3-(3-chloroprop-2-en-1-ylsulfanyl)- and 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles reacted with iodine and bromine to give derivatives of 2,3-dihydro-10H-[1,3]thiazolo[3’,2’: 2,3][1,2,4]-triazino[5,6-b]indolium halides .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole synthesis has been a significant area of study in organic chemistry, with numerous methods developed over the years for the synthesis of indole and its derivatives. The classification of indole synthesis methods offers a comprehensive framework for understanding the strategic approaches to indole construction. This classification can help in the development of new strategies for the synthesis of indole derivatives, including compounds similar to "3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole" (Taber & Tirunahari, 2011).

Triazine Scaffold and Biological Significance

The triazine scaffold is present in various isomeric forms and is known for its weaker resonance energy compared to benzene, making it a preferred site for nucleophilic substitution. Triazine derivatives have been evaluated for a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This highlights the potential of triazine-based compounds in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Biological Activities of Indole Derivatives

Indole and its derivatives have shown a wide range of biological activities. Their ability to mimic peptide structures and bind to enzymes makes them valuable in drug discovery. Indole-containing compounds have been utilized in various therapeutic applications, including anticancer, antimicrobial, and antiviral treatments. The structural diversity and therapeutic properties of indole derivatives underscore their importance in the development of new drugs (Zhang, Chen, & Yang, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a wide range of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCMIARCWVIETD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

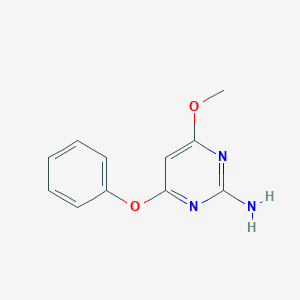

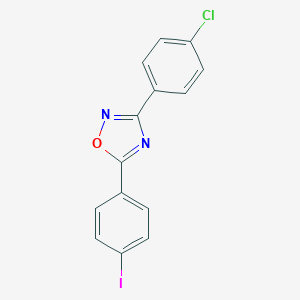

![4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)

![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)